(3-Bromobenzyl)-diethylamine
Overview
Description
(3-Bromobenzyl)-diethylamine: is an organic compound with the molecular formula C11H16BrN and a molecular weight of 242.16 g/mol. It is characterized by a benzene ring substituted with a bromine atom at the 3-position and a diethylamine group attached to the benzyl position. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination of Benzyl-Diethylamine: The compound can be synthesized by the bromination of benzyl-diethylamine using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) at low temperatures.
Reductive Amination: Another method involves the reductive amination of 3-bromobenzaldehyde with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) under acidic conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions and reductive amination processes, ensuring high purity and yield for commercial use.
Chemical Reactions Analysis
(3-Bromobenzyl)-diethylamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce this compound derivatives.
Substitution Reactions: Nucleophilic substitution reactions can occur at the bromine position, where nucleophiles like sodium iodide (NaI) can replace the bromine atom.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic conditions.
Reduction: LiAlH4, ether solvent.
Substitution: NaI, acetone solvent.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: this compound derivatives.
Substitution: (3-iodobenzyl)-diethylamine.
Scientific Research Applications
(3-Bromobenzyl)-diethylamine: has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for potential therapeutic uses in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which (3-Bromobenzyl)-diethylamine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing its normal function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3-Chlorobenzyl)-diethylamine
(3-Fluorobenzyl)-diethylamine
(3-Iodobenzyl)-diethylamine
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Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-ethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-3-13(4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLUYLGYSHJTMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701974 | |
Record name | N-[(3-Bromophenyl)methyl]-N-ethylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50701974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27958-94-7 | |
Record name | N-[(3-Bromophenyl)methyl]-N-ethylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50701974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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